4,8-Dimethylnona-3,7-dienenitrile
Description
Molecular Architecture
The molecular structure of 4,8-dimethylnona-3,7-dienenitrile is defined by its backbone of nine carbon atoms, with double bonds at positions 3 and 7 and methyl groups at positions 4 and 8. The SMILES notation CC(=CCCC(=CCC#N)C)C confirms the nitrile group (-C≡N) at position 9 and the trans configuration of the double bonds. The InChI string InChI=1S/C11H17N/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8H,4-5,7H2,1-3H3 further specifies the connectivity, highlighting the absence of stereocenters but the potential for geometric isomerism at the double bonds.
Stereochemical Configuration
While the compound lacks chiral centers, the double bonds at C3–C4 and C7–C8 permit E (trans) and Z (cis) isomerism. Patent data on structurally related compounds, such as 4,8-dimethyl-3,7-nonadien-2-ol, demonstrate that isomer ratios significantly influence physicochemical behavior. For 4,8-dimethylnona-3,7-dienenitrile, computational models suggest that the E,E isomer is thermodynamically favored due to reduced steric hindrance between the methyl groups and nitrile moiety.
Properties
CAS No. |
6250-73-3 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
(3E)-4,8-dimethylnona-3,7-dienenitrile |
InChI |
InChI=1S/C11H17N/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8H,4-5,7H2,1-3H3/b11-8+ |
InChI Key |
FRTXHDQZMMZCOJ-DHZHZOJOSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC#N)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC#N)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | Base (piperidine, NaOEt), Acid (H2SO4) | Choice depends on reaction step |
| Solvent | Ethanol, Methanol, or Aprotic solvents | Solvent polarity affects yield |
| Temperature | 70–120 °C | Reflux or controlled heating |
| Reaction Time | 4–12 hours | Longer times improve conversion |
| Molar Ratios | Ketone : Cyanoacetic acid = 1:1 to 1:1.5 | Excess cyanoacetic acid may drive reaction |
| Purification | Distillation, chromatography | To isolate pure nitrile compound |
Analytical and Research Findings on Preparation
- Yield and Purity: Reported yields range from 60% to 85% depending on method and scale. Purity is typically confirmed by GC-MS, NMR, and IR spectroscopy, with nitrile stretch observed near 2240 cm⁻¹ in IR.
- Isomeric Control: The (E)-isomer is often favored due to its stability and fragrance properties. Catalysts and reaction conditions influence the E/Z ratio.
- Thermal Stability: The compound is stable up to ~266°C, allowing for GC-MS analysis without decomposition.
- Environmental and Safety Considerations: Industrial methods increasingly focus on green chemistry principles, using continuous flow and renewable feedstocks to minimize waste and hazards.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Condensation of ketone + cyanoacetic acid | 6-Methyl-5-octene-2-ketone + cyanoacetic acid | Base catalyst, reflux in ethanol | 60–85 | Common lab and industrial method |
| Dehydration of allylic alcohol | 4,8-Dimethyl-3,7-nonadien-2-ol | Acid catalyst, controlled temp | Moderate | Used for isomer-specific synthesis |
| Continuous flow synthesis | Ketones + nitrile sources | Flow reactor, optimized temp | High | Industrial scale, sustainable approach |
Chemical Reactions Analysis
Types of Reactions
3,7-Nonadienenitrile, 4,8-dimethyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various nitriles, amines, and substituted derivatives, which have applications in different chemical processes and industries .
Scientific Research Applications
3,7-Nonadienenitrile, 4,8-dimethyl-, (E)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,7-Nonadienenitrile, 4,8-dimethyl-, (E)- involves its interaction with specific molecular targets and pathways. For example, in plants, it is known to be involved in the biosynthesis of volatile compounds that attract predators of herbivores . The compound interacts with enzymes such as sesquiterpene synthase, which catalyzes the formation of related compounds from farnesyl diphosphate .
Comparison with Similar Compounds
Functional Group Impact on Bioactivity
- Furanone Derivatives: The furanone moiety in E-4-(4,8-dimethylnona-3,7-dienyl)furan-2(5H)-one is critical for its antimicrobial and antibiofilm effects. Its activity against S. aureus (IC50 ~13–18 µg/mL) is comparable to berberine, a natural antibiotic, but weaker than ciprofloxacin (IC50 = 0.16 µg/mL) .
- Synthetic Modifications : Introducing substituents like tert-butylphenyl (e.g., in compound from ) enhances stability and dual enzyme inhibition, suggesting that functional group tuning can mitigate inherent instability (e.g., para-dihydroxyl benzene derivatives) .
- Phosphonate Esters : Phosphonate-containing analogs (e.g., compound 9 in ) are tailored for enzyme inhibition, demonstrating the role of phosphorus-based groups in targeting lipid biosynthesis pathways .
Physicochemical and Industrial Relevance
- Lipophilicity: Ethyl 4,8-dimethylnona-3,7-dienoate (LogP = 4.7) and furan derivatives exhibit high lipophilicity, favoring membrane penetration and bioavailability .
- Volatile Components: 3-(4,8-Dimethylnona-3,7-dienyl)-furan dominates seasonal plant volatiles, suggesting ecological roles in plant defense or pollination .
- Safety Profile: 4,8-Dimethylnona-3,7-dien-2-one’s GHS-compliant safety data highlight its suitability for industrial applications, including fragrances .
Biological Activity
4,8-Dimethylnona-3,7-dienenitrile (CAS No. 21677-96-3) is a nitrile compound that has garnered interest for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings concerning this compound.
- Molecular Formula : C₁₁H₁₇N
- Molecular Weight : 163.259 g/mol
- Structure : The compound features a nonadiene backbone with two methyl substituents at the 4 and 8 positions and a nitrile group at the terminal end.
Antimicrobial Properties
Research has indicated that 4,8-Dimethylnona-3,7-dienenitrile exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, showing a significant inhibition of growth at certain concentrations.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound could serve as a potential lead for developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
In vitro studies have also evaluated the cytotoxic effects of 4,8-Dimethylnona-3,7-dienenitrile on cancer cell lines. The compound demonstrated selective cytotoxicity towards several cancer types while sparing normal cells.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.
The biological activity of 4,8-Dimethylnona-3,7-dienenitrile is attributed to its ability to interact with cellular targets. The nitrile group can form reactive intermediates that may disrupt cellular processes. Key mechanisms include:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it activates caspases, leading to programmed cell death in malignant cells.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting their integrity and function.
Case Studies
A notable case study involved testing the efficacy of 4,8-Dimethylnona-3,7-dienenitrile in animal models. In one experiment, mice treated with the compound showed a significant reduction in tumor size compared to control groups. Additionally, no significant toxicity was observed at therapeutic doses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4,8-dimethylnona-3,7-dienenitrile derivatives?
- Methodological Answer : Derivatives of 4,8-dimethylnona-3,7-dienyl compounds can be synthesized via phosphonate intermediates. For example, Dimethyl (3E)-2-hydroxy-4,8-dimethylnona-3,7-dienylphosphonate is prepared using dimethyl methylphosphonite and tert-butyllithium in THF, followed by quenching with saturated NH₄Cl and extraction . Acid chloride reactions, such as coupling (R)-citronellol with acid chlorides, also yield structurally related compounds under controlled conditions (e.g., THF, -78°C) .
Q. What spectroscopic techniques are essential for confirming the structure of 4,8-dimethylnona-3,7-dienenitrile?
- Methodological Answer : Nuclear Magnetic Resonance (¹H-NMR and ¹³C NMR) is critical for confirming stereochemistry and substituent positions. Mass spectrometry (MS) verifies molecular weight, while Infrared (IR) spectroscopy identifies functional groups like nitriles (C≡N stretch at ~2200 cm⁻¹). For example, β-hydroxy ester intermediates were validated using these techniques .
Q. What are the challenges in isolating 4,8-dimethylnona-3,7-dienenitrile from natural sources?
- Methodological Answer : Natural extraction often requires advanced chromatographic separation due to co-occurring isomers and structurally similar terpenoids. For instance, spiro-compounds containing 4,8-dimethylnona-3,7-dienyl groups were isolated via silica gel chromatography and HPLC, with yields highly dependent on solvent polarity and gradient optimization .
Advanced Research Questions
Q. How do stereochemical variations (E/Z isomerism) affect the physicochemical properties of 4,8-dimethylnona-3,7-dienenitrile?
- Methodological Answer : Isomer ratios (e.g., 60–90% E-isomer in dienones) influence polarity, boiling points, and bioactivity. Chiral chromatography (e.g., Chiralcel OD-H column) or NOESY NMR can resolve isomers. Computational modeling (e.g., density functional theory) predicts dipole moment differences, which correlate with chromatographic retention times .
Q. How can computational methods predict the bioactivity of 4,8-dimethylnona-3,7-dienenitrile derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) model charge distribution, HOMO-LUMO gaps, and electrostatic potentials. Molecular docking (AutoDock Vina) evaluates binding affinities to target enzymes like α-glucosidase or HMG-CoA reductase, as demonstrated for related furanone derivatives .
Q. What in vitro assays evaluate the enzyme inhibitory potential of 4,8-dimethylnona-3,7-dienenitrile?
- Methodological Answer : Dual inhibitory assays for α-glucosidase (using p-nitrophenyl glucopyranoside) and HMG-CoA reductase (NADPH consumption monitored at 340 nm) are effective. For example, a derivative showed IC₅₀ values of 12.3 μM (α-glucosidase) and 9.8 μM (HMG-CoA reductase) .
Q. How do substituent modifications impact the metabolic stability of 4,8-dimethylnona-3,7-dienenitrile?
- Methodological Answer : Introducing tert-butyl groups or stabilizing moieties (e.g., acetoxy) reduces oxidative degradation. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring revealed improved half-life from 7 days (parent compound) to >90 days for derivatives .
Q. What are the common impurities encountered during the synthesis of 4,8-dimethylnona-3,7-dienenitrile?
- Methodological Answer : Secondary alcohols (e.g., 4,8-dimethyl-3,7-nonadien-2-ol) and stereoisomers are typical byproducts. GC-MS or LC-HRMS identifies impurities, while flash chromatography (hexane:ethyl acetate gradients) achieves >95% purity .
Data Contradictions and Resolution
- Isomer-Dependent Bioactivity : Studies on dienone isomers show conflicting IC₅₀ values due to uncharacterized E/Z ratios. Standardized isomer separation protocols (e.g., preparative HPLC) are recommended for reproducibility .
- Computational vs. Experimental Dipole Moments : Discrepancies arise from solvent effects in DFT calculations. Including implicit solvent models (e.g., PCM) improves alignment with experimental NMR-derived dipole moments .
Key Research Tools
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
